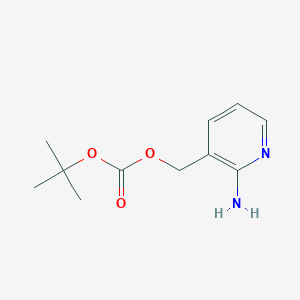

(2-Aminopyridin-3-yl)methyl tert-butyl carbonate

Description

Properties

IUPAC Name |

(2-aminopyridin-3-yl)methyl tert-butyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)15-7-8-5-4-6-13-9(8)12/h4-6H,7H2,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVRLHVHTNGFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OCC1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

The Strategic Application of (2-Aminopyridin-3-yl)methyl tert-butyl carbonate in Kinase Inhibitor Synthesis

Introduction: The Privileged 2-Aminopyridine Scaffold in Kinase Drug Discovery

Protein kinases, as central regulators of cellular signaling, have become one of the most significant classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule kinase inhibitors often relies on "privileged scaffolds," core molecular frameworks that demonstrate a high affinity for the ATP-binding site of kinases. The 2-aminopyridine motif is a preeminent example of such a scaffold, renowned for its ability to form key hydrogen bond interactions with the kinase hinge region, a critical component of the ATP pocket.[2] This interaction effectively anchors the inhibitor, providing a stable foundation for achieving high potency and selectivity.[1]

This application note details the utility of (2-Aminopyridin-3-yl)methyl tert-butyl carbonate , a versatile and strategically designed building block for the synthesis of potent and selective kinase inhibitors. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the primary 2-amino position offers a crucial advantage in multi-step syntheses. The Boc group is stable under a wide range of reaction conditions, allowing for selective modification of other parts of the molecule, yet it can be removed under mild acidic conditions with high efficiency.[3] This guide will provide detailed protocols for the synthesis and application of this key intermediate, with a focus on its role in the development of inhibitors for Monopolar Spindle 1 (Mps1), a promising target in cancer therapy.[4][5]

Physicochemical Properties and Handling

This compound is a stable, crystalline solid under standard laboratory conditions. Its key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₃ | (Calculated) |

| Molecular Weight | 224.26 g/mol | (Calculated) |

| Appearance | White to off-white solid | (Typical) |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | (Typical) |

| Storage | Store at 2-8 °C, protect from moisture | (Recommended) |

Synthesis of this compound

The title compound is readily synthesized from the commercially available precursor, (2-Aminopyridin-3-yl)methanol.[6][7] The procedure involves the selective protection of the exocyclic 2-amino group using di-tert-butyl dicarbonate (Boc₂O). The alcoholic solvent not only acts as a solvent but has been shown to enhance the rate of Boc protection of aromatic amines.[8]

Protocol 1: Synthesis of this compound

Materials:

-

(2-Aminopyridin-3-yl)methanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (2-Aminopyridin-3-yl)methanol (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure product.

Causality Behind Experimental Choices: The use of a slight excess of Boc₂O ensures complete conversion of the starting material. The aqueous work-up with NaHCO₃ removes any unreacted Boc₂O and acidic byproducts. The choice of methanol as a solvent is strategic, as it can accelerate the N-Boc protection of weakly nucleophilic aromatic amines.[8]

Application in the Synthesis of an Mps1 Kinase Inhibitor

This compound is an ideal starting material for the synthesis of various kinase inhibitors. The Boc-protected amine allows for initial coupling reactions at the 3-position methyl group, followed by deprotection and subsequent elaboration at the 2-amino position. Here, we present a representative protocol for the synthesis of a potent Mps1 inhibitor, adapted from published methodologies.[5]

The overall synthetic strategy involves:

-

Activation of the hydroxyl group of the Boc-protected building block.

-

Nucleophilic substitution with a suitable amine.

-

Deprotection of the Boc group.

-

Palladium-catalyzed cross-coupling to install the final moiety at the 2-amino position.

Protocol 2: Exemplary Synthesis of an Mps1 Inhibitor

Part A: Synthesis of the Intermediate

-

Mesylation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 1 hour.

-

Nucleophilic Substitution: To the reaction mixture, add the desired primary or secondary amine (e.g., morpholine, 1.5 eq) and allow the reaction to warm to room temperature. Stir for 12 hours.

-

Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

-

Boc Deprotection: Dissolve the purified intermediate in DCM. Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.[3]

-

Isolation: Concentrate the reaction mixture in vacuo. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid. Dry the organic layer and concentrate to yield the deprotected aminopyridine intermediate.

Self-Validating System: The success of the Boc deprotection can be easily monitored by TLC (the product will be significantly more polar) and confirmed by ¹H NMR (disappearance of the characteristic Boc singlet at ~1.5 ppm). Complete neutralization in step 5 is critical for the stability of the free amine product.

Part B: Final Cross-Coupling

-

Reaction Setup: In a microwave vial, combine the aminopyridine intermediate from Part A (1.0 eq), the desired aryl or heteroaryl bromide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Solvent and Degassing: Add a suitable solvent such as dioxane or toluene. Degas the mixture by bubbling with argon for 10-15 minutes.

-

Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C for 1-2 hours.

-

Work-up and Purification: Cool the reaction mixture, dilute with ethyl acetate, and filter through celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography to yield the final Mps1 inhibitor.

Expertise & Experience: The choice of palladium catalyst and ligand is crucial for the success of the C-N cross-coupling reaction. A combination like Pd₂(dba)₃/Xantphos is often effective for coupling with electron-rich aminopyridines. Microwave heating is employed to reduce reaction times and improve yields.

Mechanism of Action: The 2-Aminopyridine Hinge-Binding Motif

The efficacy of kinase inhibitors derived from this building block is largely attributed to the interaction of the 2-aminopyridine core with the kinase hinge region. This region forms a flexible backbone between the N- and C-lobes of the kinase and provides crucial hydrogen bonding sites that were originally used to anchor ATP.

The 2-aminopyridine scaffold acts as a hydrogen bond donor (from the exocyclic NH₂) and a hydrogen bond acceptor (from the pyridine ring nitrogen). This pattern allows it to form two conserved hydrogen bonds with the backbone amide NH and carbonyl oxygen of a key residue in the hinge region (e.g., Cys89 in Nek2).[9] This bidentate interaction is a hallmark of many potent and selective kinase inhibitors.[1][2]

Conclusion

This compound is a high-value building block for medicinal chemists and drug development professionals. Its strategic design, incorporating the privileged 2-aminopyridine scaffold and a robust Boc protecting group, facilitates the efficient and flexible synthesis of targeted kinase inhibitors. The detailed protocols and mechanistic insights provided in this note are intended to empower researchers to leverage this key intermediate in their discovery programs, accelerating the development of next-generation therapeutics.

References

-

Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.). National Institutes of Health. [Link]

-

(2-Aminopyridin-3-yl)methanol. (n.d.). PubChem. [Link]

-

Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation. (n.d.). National Institutes of Health. [Link]

-

Crystal structures of inhibitors in complex with CHK2 showing the... (n.d.). ResearchGate. [Link]

- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.).

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Publications. [Link]

-

Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). ACS Publications. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. [Link]

-

Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. (n.d.). National Institutes of Health. [Link]

-

tert-Butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate 28 synthetic route. (n.d.). ResearchGate. [Link]

- Process for preparing 2-aminopyridine derivatives. (n.d.).

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (n.d.). MDPI. [Link]

-

Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. [Link]

-

Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. (2011). PubMed. [Link]

-

Properties of 3-aminopyridin-2-one fragment 1. (n.d.). ResearchGate. [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry. [Link]

-

How protein kinase inhibitors bind to the hinge region of the target protein. (n.d.). National Institutes of Health. [Link]

-

Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. (n.d.). MDPI. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. [Link]

-

Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. (n.d.). MDPI. [Link]

-

Synthesis and structure of crizotinib. The hinge binder 2 aminopyridine... (n.d.). ResearchGate. [Link]

- A New Synthetic Method of 3-Fluoropyridine-2-methanol. (n.d.).

-

(3-Aminopyridin-2-yl)methanol. (n.d.). PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (2-Aminopyridin-3-yl)methanol | C6H8N2O | CID 11159325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2-Amino-pyridin-3-yl)-methanol AldrichCPR 23612-57-9 [sigmaaldrich.com]

- 8. wuxibiology.com [wuxibiology.com]

- 9. Crystal Structures of Two Aminoglycoside Kinases Bound with a Eukaryotic Protein Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Large-Scale Synthesis and Purification of Boc-Protected Aminopyridines

Introduction

Boc-protected aminopyridines are critical intermediates in the pharmaceutical and agrochemical industries. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] This allows for selective reactions at other positions of the pyridine ring, making these compounds versatile building blocks in complex molecule synthesis.

However, transitioning the synthesis and purification of Boc-protected aminopyridines from a laboratory setting to a large-scale industrial production presents significant challenges. These include ensuring high reaction yields and selectivity, managing reaction exotherms, and developing efficient and scalable purification methods.[3] This document provides a comprehensive guide with detailed protocols for the large-scale synthesis and purification of Boc-protected aminopyridines, addressing the practical considerations for researchers, scientists, and drug development professionals.

I. Large-Scale Synthesis of Boc-Protected Aminopyridines

The most common method for the Boc protection of amines is the reaction with di-tert-butyl dicarbonate (Boc₂O).[1] The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct, tert-butanol.

Core Reaction Mechanism

The reaction proceeds via nucleophilic attack of the aminopyridine nitrogen on one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and elimination of a tert-butoxide group, which is subsequently protonated.

Critical Parameters for Scale-Up

Successful large-scale synthesis hinges on the careful control of several key parameters:

| Parameter | Recommendation | Rationale |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Methanol, 1,4-Dioxane.[3] | These solvents offer good solubility for both the aminopyridine starting material and Boc₂O, and are relatively easy to remove post-reaction. The choice of solvent can influence reaction rate and selectivity. |

| Base | Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), 4-Dimethylaminopyridine (DMAP).[1][4] | A base is crucial to neutralize the generated acidic species. TEA is a common organic base, while NaHCO₃ is a milder, inorganic alternative. DMAP can be used as a catalyst to accelerate the reaction, particularly for less reactive amines.[4] |

| Stoichiometry | A slight excess of Boc₂O (1.1-1.5 equivalents) is often employed. | This ensures complete conversion of the aminopyridine. However, a large excess should be avoided to minimize purification challenges. |

| Temperature | Room temperature to moderate heating (e.g., 40-55°C).[1][5] | The reaction is typically exothermic. Controlling the temperature is critical to prevent side reactions, such as the formation of di-Boc protected products, and to ensure process safety.[4] |

| Reaction Time | 0.5 - 16 hours, monitored by TLC or HPLC.[3][5] | Reaction completion should be monitored to avoid prolonged heating, which can lead to impurity formation. |

Detailed Protocol for Large-Scale Synthesis

This protocol is a general guideline and may require optimization for specific aminopyridine substrates.

Materials and Equipment:

-

Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

-

Aminopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Selected solvent (e.g., THF)

-

Selected base (e.g., Triethylamine)

-

Nitrogen inlet/outlet

Procedure:

-

Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

-

Charging Reactants: Charge the aminopyridine and the solvent to the reactor. Begin stirring to ensure a homogeneous solution or suspension.

-

Inert Atmosphere: Maintain a nitrogen atmosphere throughout the reaction.

-

Base Addition: Add the base (e.g., triethylamine) to the reactor.

-

Controlled Addition of Boc₂O: Dissolve the Boc₂O in a portion of the solvent and add it to the reaction mixture dropwise via the addition funnel. Monitor the internal temperature and control the addition rate to maintain the desired temperature range.

-

Reaction Monitoring: Monitor the progress of the reaction by taking samples for analysis (e.g., TLC or HPLC) until the starting material is consumed.[3]

-

Reaction Quench: Once the reaction is complete, the reaction mixture can be quenched by the addition of water or a weak aqueous acid.

Workflow for Large-Scale Boc-Protection of Aminopyridines

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 5. chemtips.wordpress.com [chemtips.wordpress.com]

Troubleshooting & Optimization

Technical Support Center: Boc Protection of Aminopyridines

Welcome to the technical support center for the N-tert-butyloxycarbonyl (Boc) protection of aminopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their synthetic workflows. The Boc protecting group is indispensable in modern organic synthesis for its stability and orthogonal nature. However, the unique electronic properties of the aminopyridine scaffold can introduce specific challenges not commonly observed with aliphatic or other aromatic amines.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve clean, high-yielding conversions.

Section 1: Troubleshooting Guide

This section addresses specific, observable problems you might encounter in the lab. Each entry details the probable causes and provides actionable solutions.

Issue 1: My TLC/LC-MS shows a significant amount of unreacted starting material, even after prolonged reaction times.

Question: I am attempting to protect 4-aminopyridine. My conditions are 1.1 equivalents of Boc₂O and 1.2 equivalents of triethylamine (TEA) in dichloromethane (DCM) at room temperature. After 24 hours, I still see over 50% starting material. What's going wrong?

Answer:

This is a classic case of insufficient reactivity. While these conditions may work for more nucleophilic amines, the exocyclic amino group on a pyridine ring is less basic and nucleophilic than a typical aniline due to the electron-withdrawing nature of the pyridine ring nitrogen.

Probable Causes & Solutions:

-

Insufficient Base Strength/Solubility: Triethylamine may not be a strong enough base to sufficiently deprotonate the aminopyridine to generate the more nucleophilic conjugate base.

-

Solution A (Catalysis): Introduce a catalytic amount (5-10 mol%) of 4-(Dimethylamino)pyridine (DMAP). DMAP is a highly effective nucleophilic catalyst that reacts with Boc₂O to form a much more reactive Boc-pyridinium intermediate. This intermediate is then readily attacked by the neutral aminopyridine. Be cautious, as DMAP can also accelerate side reactions.[1][2]

-

Solution B (Stronger Base): Switch to a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU). This increases the concentration of the deprotonated aminopyridine, enhancing its reactivity.

-

-

Steric Hindrance (Especially for 2-Aminopyridines): The proximity of the amino group to the ring nitrogen in 2-aminopyridine presents significant steric bulk, hindering the approach of the electrophile.[3]

-

Solution A (Higher Temperature): Gently heat the reaction to 40-55 °C to provide the necessary activation energy to overcome the steric barrier.[4]

-

Solution B (Solvent Choice): Switch to a more polar aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile (MeCN), which can better solvate the transition state.

-

-

Poor Reagent Quality: Boc anhydride (Boc₂O) can degrade over time, especially if exposed to moisture.

-

Solution: Use a fresh bottle of Boc₂O or verify the purity of your existing stock.

-

Caption: Decision tree for troubleshooting low reaction conversion.

Issue 2: I see a major byproduct with a mass of (Product + 100), and my yield of the desired mono-Boc product is low.

Question: My reaction to protect 3-aminopyridine is proceeding, but I'm isolating a significant amount of a less polar byproduct. Mass spectrometry confirms it is the di-Boc protected species. How can I prevent this?

Answer:

The formation of a di-Boc adduct, N,N-bis(tert-butoxycarbonyl)aminopyridine, is one of the most common and frustrating side reactions in this chemistry.[5][6]

Mechanistic Cause:

The initial mono-Boc product, an N-acylpyridine, is surprisingly reactive. The electron-withdrawing nature of the Boc group makes the remaining N-H proton more acidic than in the starting aminopyridine. Furthermore, the resulting anion is stabilized by resonance. This enhanced acidity makes it susceptible to a second deprotonation and subsequent reaction with another molecule of Boc₂O.

Caption: Reaction pathway showing the formation of the undesired di-Boc byproduct.

Prevention & Mitigation Strategies:

| Strategy | Causality & Explanation |

| Control Stoichiometry | Cause: Using a large excess of Boc₂O drives the equilibrium towards the di-protected product. Solution: Use no more than 1.05-1.1 equivalents of Boc₂O. Add it slowly or portion-wise to the reaction mixture to avoid a high instantaneous concentration. |

| Lower the Temperature | Cause: The second protection step often has a higher activation energy. Solution: Run the reaction at 0 °C or room temperature. Avoid heating unless absolutely necessary for sterically hindered substrates. |

| Use a Weaker Base | Cause: A very strong base will more readily deprotonate the already protected amine. Solution: If using a strong base like DBU, consider switching to a weaker one like TEA or DIPEA, especially if catalysis with DMAP is employed. |

| Selective Deprotection | Cause: The di-Boc adduct is significantly more labile than the mono-Boc product. Solution: If di-Boc formation is unavoidable, the mixture can be treated with a mild nucleophile like aqueous NaHCO₃ or by stirring with silica gel in DCM to selectively cleave one Boc group, reverting the byproduct to the desired product. |

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the "standard" starting conditions for Boc protection of an aminopyridine?

A1: A robust starting point for an unknown aminopyridine substrate is:

-

Substrate: 1.0 eq

-

Boc₂O: 1.1 eq

-

Base: Triethylamine (2.0 eq) OR DIPEA (1.5 eq)

-

Catalyst: DMAP (0.1 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) at a concentration of 0.1-0.5 M

-

Temperature: Start at 0 °C, then allow to warm to room temperature.

-

Monitoring: Use TLC or LC-MS to track the consumption of starting material.

Q2: How does the position of the amino group (2-, 3-, or 4-) affect the reaction?

A2: The position is critical and influences both electronics and sterics.

-

4-Aminopyridine: Generally the most straightforward. The amino group is electronically conjugated with the ring nitrogen, but sterically accessible. It is moderately reactive.

-

3-Aminopyridine: Less electronically deactivated than the 2- and 4-isomers and is often the most nucleophilic and reactive of the three.

-

2-Aminopyridine: The most challenging. It is sterically hindered by the adjacent ring nitrogen. It is also the least basic isomer and may require more forcing conditions (heat, stronger base) to react efficiently.[3]

Q3: My Boc-protected aminopyridine seems to be degrading during acidic workup. Is this common?

A3: Yes, this can be an issue. While the Boc group is generally stable to mild aqueous base, it is designed to be cleaved by acid.[7][8] An aqueous acid wash (e.g., 1M HCl) intended to remove basic impurities like TEA or DMAP can inadvertently begin to deprotect your product, especially if the product has increased water solubility.

-

Troubleshooting:

-

Use a milder wash: Use saturated aqueous sodium bicarbonate (NaHCO₃) or saturated ammonium chloride (NH₄Cl) instead of strong acid.

-

Minimize contact time: Perform the aqueous wash quickly and at a low temperature.

-

Dry column: If the product is particularly sensitive, consider filtering the reaction mixture through a short plug of silica gel to remove salts and polar impurities, followed by evaporation, avoiding an aqueous workup altogether.

-

Q4: Are there any alternatives to Boc protection for aminopyridines?

A4: Absolutely. The best choice depends on the desired orthogonality for your synthetic route.

-

Carbobenzyloxy (Cbz): Introduced using Cbz-Cl. Stable to acid but removed by catalytic hydrogenolysis (e.g., H₂, Pd/C). This is a good choice if your molecule is stable to reductive conditions but sensitive to acid.

-

Fluorenylmethyloxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu. Stable to acid and hydrogenation but cleaved under mild basic conditions (e.g., piperidine in DMF). This offers orthogonality to both Boc and Cbz.

-

Acyl Groups (e.g., Acetyl): Introduced with acetyl chloride or acetic anhydride. They are very robust but require harsh conditions (strong acid or base hydrolysis) for removal, making them less ideal for complex molecules.

Section 3: Key Experimental Protocols

Protocol 1: Standard Catalytic Boc Protection of 4-Aminopyridine

-

To a round-bottom flask charged with a magnetic stir bar, add 4-aminopyridine (1.0 g, 10.6 mmol, 1.0 eq).

-

Add dichloromethane (DCM, 50 mL) and stir to dissolve.

-

Add triethylamine (2.96 mL, 21.2 mmol, 2.0 eq) followed by 4-(Dimethylamino)pyridine (DMAP) (129 mg, 1.06 mmol, 0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (2.54 g, 11.7 mmol, 1.1 eq) in DCM (10 mL).

-

Add the Boc₂O solution dropwise to the cooled reaction mixture over 15 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ (30 mL).

-

Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Selective Removal of a Second Boc Group

-

Dissolve the crude reaction mixture containing both mono- and di-Boc protected product in a 9:1 mixture of DCM:Methanol.

-

Add 2-3 equivalents (by weight of crude material) of silica gel to the flask.

-

Stir the resulting slurry vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS every 30 minutes. The less polar di-Boc spot should convert into the more polar mono-Boc spot.

-

Once the di-Boc adduct is consumed (typically 1-4 hours), filter off the silica gel and wash thoroughly with DCM or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the enriched mono-Boc product.

References

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

- Google Patents. (2014). CN102936220B - BOC protection method for aminopyridine.

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Google Patents. (2013). CN102936220A - BOC protection method for aminopyridine.

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]

-

PubMed Central (PMC). (2014). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Retrieved from [Link]

Sources

- 1. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 2. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 3. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemtips.wordpress.com [chemtips.wordpress.com]

- 5. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 6. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

Troubleshooting low selectivity in aminopyridine functionalization

Welcome to the technical support center for aminopyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with selectivity in their reactions. Aminopyridines are a cornerstone scaffold in medicinal chemistry and materials science, but their functionalization can be notoriously challenging due to the pyridine ring's electronic nature and the presence of multiple reactive sites.[1][2] This resource provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions for maximum selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: My C-H functionalization of an N-aryl-2-aminopyridine is giving me a mixture of regioisomers. What is the first parameter I should investigate?

A1: The first and often most impactful parameter to investigate is the ligand used with your transition metal catalyst (commonly palladium or rhodium).[3] The ligand's steric and electronic properties play a crucial role in the C-H activation step, directly influencing which C-H bond is presented to the metal center.[3][4] A bulkier ligand can sterically hinder approach to one position, thereby favoring another. Conversely, electronically different ligands can alter the reactivity of the catalyst, promoting selectivity for more electron-rich or electron-poor C-H bonds.

Q2: I am observing poor selectivity between C-H functionalization on my aminopyridine ring versus the aryl substituent. How can I favor functionalization on the desired ring?

A2: This is a common issue of competing reaction sites. The pyridyl nitrogen often acts as a directing group, favoring ortho-functionalization of the N-aryl ring.[5][6] To shift selectivity, consider these primary adjustments:

-

Modify the Directing Group: The amino group itself can be used as a directing group. Ensure your reaction conditions are compatible with the desired directing group's coordination to the metal center. Sometimes, the NH moiety is vital for the desired coordination.[5]

-

Change the Metal Catalyst: Different transition metals have distinct affinities for different coordination environments. If a palladium catalyst favors functionalization on the N-aryl ring, a rhodium or cobalt catalyst might show different selectivity under similar conditions.[5]

-

Steric Shielding: Introduce a bulky substituent on the ring you wish to deactivate. For instance, a sterically demanding group on the N-aryl ring can disfavor C-H activation at that position, thereby promoting reaction on the aminopyridine core.[7]

Q3: My reaction is sluggish and gives a mix of products. Could the solvent be the issue?

A3: Absolutely. The solvent can significantly influence both the reaction rate and selectivity.[8][9] Solvents affect the solubility of reagents, the stabilization of intermediates and transition states, and the aggregation state of the catalyst. A change from a non-polar solvent like toluene to a more polar one like acetonitrile or a protic solvent like ethylene glycol can dramatically alter the reaction outcome.[8][10] It is always recommended to perform a solvent screen as part of your optimization process.

In-Depth Troubleshooting Guides

This section provides a deeper dive into complex selectivity problems, offering mechanistic insights and structured experimental protocols to guide your optimization efforts.

Guide 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation

Issue: A palladium-catalyzed C-H arylation of a 3-aminopyridine derivative yields a mixture of C2 and C4-arylated products with no clear preference.

Root Cause Analysis: The regioselectivity in palladium-catalyzed C-H functionalization is a delicate balance of electronic and steric effects.[6][11] The pyridine nitrogen's lone pair can coordinate to the palladium center, influencing the acidity and accessibility of adjacent C-H bonds.[1] The C2 and C4 positions of the pyridine ring are both electronically activated, leading to potential competition. The selectivity is determined by the transition state energies for the C-H activation at each position, which can be subtly influenced by nearly every component in the reaction mixture. The mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where the ligand, base, and substrate geometry are critical.[12]

Troubleshooting Workflow Diagram

Caption: A workflow for troubleshooting poor regioselectivity.

Detailed Experimental Protocols

1. Ligand Screening Protocol: This is the most critical step. The goal is to modulate the steric and electronic environment around the palladium center to favor one transition state over the other.[3][13]

-

Step 1: Baseline Reaction: Set up your initial reaction that produced low selectivity. Use this as your control (Entry 1 in the table below).

-

Step 2: Assemble Ligand Set: Choose a diverse set of ligands. Include monodentate and bidentate phosphines with varying steric bulk (e.g., PPh₃, PCy₃, Xantphos) and N-heterocyclic carbene (NHC) precursors (e.g., IPr, IMes).

-

Step 3: Run Screening Reactions: Set up parallel reactions in vials. Keep all other parameters (catalyst precursor, base, solvent, temperature, concentration) constant.

-

Step 4: Analysis: After the reaction time, quench the reactions and analyze the C2:C4 product ratio by ¹H NMR, GC-MS, or HPLC.

Data Presentation: Ligand Screening Results

| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | C2:C4 Ratio |

| 1 | Pd(OAc)₂ (5) | None | K₂CO₃ | Toluene | 110 | 55:45 |

| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 110 | 65:35 |

| 3 | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | Toluene | 110 | 20:80 |

| 4 | Pd(OAc)₂ (5) | Xantphos (6) | K₂CO₃ | Toluene | 110 | 85:15 |

| 5 | PdCl₂(IMes) (5) | - | K₂CO₃ | Toluene | 110 | 92:8 |

Data is illustrative. PCy₃ = Tricyclohexylphosphine, Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene.

Causality: The results show that a bulky, electron-rich phosphine like PCy₃ favors C4 functionalization, likely by sterically blocking the C2 position. In contrast, the wider bite angle of a bidentate ligand like Xantphos, or the strong σ-donating nature of an NHC ligand like IMes, can create a coordination sphere that strongly favors C2 functionalization.[3]

2. Solvent and Additive Optimization: If ligand screening provides a promising lead but selectivity is still not optimal, further refinement can be achieved by tuning the solvent and additives.

-

Protocol: Using the best ligand from the previous screen (e.g., IMes), set up a new array of reactions. Vary the solvent (e.g., Dioxane, DMF, Acetonitrile) and the oxidant (e.g., Cu(OAc)₂, Ag₂O, Benzoquinone).[5]

-

Causality: Polar aprotic solvents can stabilize charged intermediates in the catalytic cycle, potentially altering the rate-determining step and influencing selectivity. The oxidant is not just a spectator; it can coordinate to the metal center or influence the catalyst's resting state, thereby affecting its reactivity and selectivity.[14]

Guide 2: Controlling N- vs. C-Functionalization

Issue: An attempted C-H functionalization of 2-aminopyridine results primarily in N-functionalization of the amino group.

Root Cause Analysis: The exocyclic amino group of 2-aminopyridine has its own nucleophilic and basic properties.[2][15] In many cases, it can react faster than a desired C-H activation event, especially in coupling reactions like aminations or acylations. The pKa of the amino group and the pyridine nitrogen determines the site of initial interaction with electrophiles or metal catalysts.[15]

Mechanism: Competing Reaction Pathways

Caption: Competing pathways in aminopyridine functionalization.

Troubleshooting Strategies & Protocols

1. Protecting Group Strategy: The most straightforward solution is to temporarily mask the reactivity of the amino group.

-

Protocol:

-

Protection: React the 2-aminopyridine with a suitable protecting group. A pivaloyl (Piv) or Boc group is often effective as they are robust and sterically bulky.

-

C-H Functionalization: Perform your desired C-H functionalization reaction on the N-protected aminopyridine. The bulky protecting group will also serve to direct functionalization away from the C3 position.

-

Deprotection: Remove the protecting group under standard acidic (for Boc) or basic (for Pivaloyl) conditions to reveal the desired C-functionalized 2-aminopyridine.

-

2. Tuning Reaction Conditions to Favor C-H Activation: If a protecting group strategy is undesirable (e.g., adds steps, incompatible with other functionality), you can often favor C-H activation by carefully selecting your reaction conditions.

-

Protocol: Catalyst and Base Selection

-

Use a Pre-catalyst Designed for C-H Activation: Employ a catalyst system known to favor a concerted metalation-deprotonation (CMD) mechanism, which is characteristic of C-H activation.[12] Palladium acetate with a suitable ligand is a common starting point.[5]

-

Select a Non-Nucleophilic Base: Use a bulky, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of amine bases (e.g., triethylamine) or alkoxides, which can promote N-functionalization.

-

Temperature Control: C-H activation often has a higher activation energy than N-functionalization. Running the reaction at a higher temperature (e.g., >100 °C) can favor the desired pathway.

-

By systematically applying these principles and protocols, researchers can overcome the common challenges of low selectivity in aminopyridine functionalization, leading to more efficient and predictable syntheses of these valuable compounds.

References

- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025).

- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing.

- C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).

- Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. (2025). ResearchGate.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025).

- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). NIH.

- The influence of steric factors on the properties of 4-aminopyridine derivatives. Journal of the Chemical Society (Resumed) (RSC Publishing).

- Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. RSC Publishing.

- Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. (2025).

- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews.

- Iron-Catalyzed Formation of 2-Aminopyridines from Diynes and Cyanamides. The Journal of Organic Chemistry - ACS Publications.

- Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (n.d.). PMC - NIH.

- Effect of the ligands on reactivity and regioselectivity The.... (n.d.). ResearchGate.

- Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones. Organic Chemistry Portal.

- A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023). MDPI.

- Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles. (2009). PubMed.

- The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry - ACS Publications.

- Origins of Regio- and Chemoselectivity in Iron-PDAI-Catalyzed [2+2+2] Cycloaddition Syntheses of 4,6-Disubstituted 2-Aminopyridines. (2021). ACS Catalysis - ACS Publications.

- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ResearchGate.

- Activation of H2 using ansa-aminoboranes: solvent effects, dynamics, and spin hyperpolarization. RSC Publishing.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021).

- Origins of Catalyst-Controlled Selectivity in Ag-Catalyzed Regiodivergent C–H Amination. (2022).

- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021).

Sources

- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of H2 using ansa-aminoboranes: solvent effects, dynamics, and spin hyperpolarization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 769. The influence of steric factors on the properties of 4-aminopyridine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

- 14. Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones [organic-chemistry.org]

- 15. article.sciencepg.com [article.sciencepg.com]

Navigating the Thermal Landscape: A Technical Guide to Temperature Control in Selective Aminopyridine Reactions

Welcome to the Technical Support Center for Selective Aminopyridine Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of temperature control in the synthesis of aminopyridines. Precise temperature management is paramount for achieving desired regioselectivity, maximizing yield, and minimizing impurity profiles. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common overarching questions regarding temperature control in aminopyridine synthesis.

Q1: Why is temperature such a critical parameter in selective aminopyridine reactions?

A: Temperature directly influences reaction kinetics and thermodynamics. For many aminopyridine syntheses, different isomeric products can be formed, and their relative rates of formation (kinetic control) versus their stability (thermodynamic control) are temperature-dependent.[1] Inappropriate temperature can lead to a loss of regioselectivity, increased byproduct formation, and in some cases, complete reaction failure or decomposition of the starting materials or products.[2]

Q2: What are the general temperature ranges for common aminopyridine syntheses?

A: Temperature ranges are highly reaction-specific. However, some general guidelines are:

-

Lithiation and other organometallic reactions: Often require cryogenic temperatures (e.g., -78 °C or lower) to ensure the stability of the highly reactive intermediates and prevent unwanted side reactions.[3]

-

Chichibabin amination: Can be conducted at high temperatures (100-130°C) in inert solvents or under milder conditions (e.g., 65-85°C) with newer protocols.[4][5]

-

Buchwald-Hartwig and Ullmann aminations: Typically require elevated temperatures, often in the range of 80-120°C, to drive the catalytic cycle.[2][6]

-

Microwave-assisted synthesis: Can significantly shorten reaction times and often uses temperatures between 65-135°C, providing rapid and uniform heating.[7][8][9]

Q3: How do I accurately monitor the internal temperature of my reaction?

A: For precise temperature control, it is crucial to measure the internal temperature of the reaction mixture, not the temperature of the heating bath. Use a calibrated thermometer or a thermocouple probe inserted directly into the reaction vessel, ensuring the tip is submerged in the reaction mixture but not touching the sides of the flask. For microwave reactors, IR sensors or fiber optic probes are commonly used for accurate temperature monitoring.[6]

Q4: What are the visual signs of thermal decomposition in my aminopyridine reaction?

A: Visual cues of thermal degradation can include:

-

Color change: A sudden darkening of the reaction mixture, often to a deep brown or black tar-like substance, can indicate decomposition. The Chichibabin reaction, for instance, is known for intense red color changes indicating the progress of the reaction, but excessive darkening can signal byproduct formation.[10]

-

Gas evolution: Uncontrolled bubbling or foaming can be a sign of decomposition, especially if it's not an expected byproduct of the reaction (like H₂ in the Chichibabin reaction).[10]

-

Precipitation of insoluble material: The formation of intractable solids can suggest polymerization or the generation of insoluble degradation products.

Q5: How should I handle and store temperature-sensitive aminopyridines?

A: While many aminopyridines are stable solids at room temperature, it is good practice to store them in a cool, dry, and dark place. Studies on 4-aminopyridine and 3,4-diaminopyridine have shown them to be stable for at least 6 months at room temperature and for at least one month at an elevated temperature of 37°C.[8] Always consult the Safety Data Sheet (SDS) for specific storage recommendations for your compound of interest.

The Core Principle: Kinetic vs. Thermodynamic Control

Understanding the interplay between kinetic and thermodynamic control is fundamental to mastering temperature's influence on selectivity.

Q: Can you explain the concept of kinetic vs. thermodynamic control in the context of aminopyridine synthesis?

A: In many reactions where multiple isomers can be formed, the reaction pathway can be directed by temperature to favor either the kinetic or the thermodynamic product.

-

Kinetic Control: At lower temperatures, reactions are often irreversible. The major product will be the one that is formed the fastest, meaning it has the lowest activation energy. This is the kinetic product .

-

Thermodynamic Control: At higher temperatures, the reverse reactions can occur, allowing an equilibrium to be established. Under these conditions, the major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product .

This principle is particularly relevant in nucleophilic aromatic substitution (SNAᵣ) on substituted pyridines, where the position of amine attack can be directed by temperature.[1]

Caption: Energy profile diagram illustrating kinetic vs. thermodynamic control.

Troubleshooting Guides for Specific Reaction Classes

This section provides targeted advice for managing temperature in common aminopyridine syntheses.

Low-Temperature Reactions: Lithiation and Directed ortho-Metalation

Issue: Low or no yield in my lithiation of a pyridine derivative, even with the correct stoichiometry.

-

Question: I'm attempting a directed lithiation of a substituted pyridine at -78°C, but my quench with an electrophile gives mainly starting material. What's going wrong?

-

Answer: The most likely culprit is the instability of your lithiated intermediate. Even at -78°C, some lithiated pyridines can be unstable.

-

Causality: The stability of the organolithium intermediate is highly dependent on the substituents on the pyridine ring and the specific lithium base used.[3] If the temperature rises even slightly, the intermediate can decompose or react with the solvent.

-

Troubleshooting Steps:

-

Verify Temperature: Ensure your cooling bath is consistently at or below the target temperature. Use a cryocooler or a well-maintained dry ice/acetone bath.[11]

-

Shorter Reaction Times: Minimize the time between the formation of the lithiated species and the addition of the electrophile.

-

Inverse Addition: Consider adding the pyridine solution to the lithium base at -78°C to maintain a low concentration of the potentially unstable intermediate.

-

Change of Base: If using n-BuLi, consider switching to a less nucleophilic but still strong base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to minimize side reactions.[3]

-

-

Caption: Troubleshooting workflow for low-temperature lithiation reactions.

High-Temperature Reactions: Chichibabin Amination

Issue: My Chichibabin reaction is producing a significant amount of a dimeric byproduct.

-

Question: I'm running a Chichibabin reaction in xylene at reflux and getting a low yield of my desired 2-aminopyridine, with a major byproduct that appears to be a bipyridine. How can I suppress this?

-

Answer: Dimerization is a known side reaction in Chichibabin chemistry, especially at high temperatures and atmospheric pressure.[12]

-

Causality: The reaction proceeds through a highly reactive intermediate. At elevated temperatures, this intermediate can couple with another molecule of the starting pyridine instead of being aminated.

-

Troubleshooting Steps:

-

Lower Temperature Protocol: If your substrate is amenable, switch to a lower temperature protocol using potassium amide in liquid ammonia. This can suppress high-temperature side reactions.[4]

-

Milder Conditions: Explore recently developed protocols that use NaH/LiI at more moderate temperatures (65-85°C), which can offer a better selectivity profile.[5]

-

Increase Pressure: If using a high-temperature protocol, running the reaction under pressure (e.g., in a sealed tube or autoclave) can favor the desired amination over dimerization.[12]

-

-

Catalytic Reactions: Buchwald-Hartwig and Ullmann Aminations

Issue: My Buchwald-Hartwig amination of a chloropyridine is sluggish and gives a complex mixture of products.

-

Question: I'm trying to couple an amine with a chloropyridine using a palladium catalyst at 100°C, but the reaction is not going to completion and I see multiple spots on my TLC plate. What should I investigate?

-

Answer: Aryl chlorides, especially electron-rich ones, can be challenging substrates for Buchwald-Hartwig couplings. High temperatures can also lead to side reactions.[13]

-

Causality: The oxidative addition of the Pd(0) catalyst to the aryl chloride is often the rate-limiting step and can be slow. High temperatures, while necessary to promote this step, can also lead to ligand decomposition, catalyst deactivation, or side reactions involving other functional groups on your substrate.[14]

-

Troubleshooting Steps:

-

Ligand Selection: The choice of phosphine ligand is critical. For challenging substrates like chloropyridines, consider more electron-rich and sterically hindered ligands (e.g., biarylphosphines like XPhos or RuPhos) that are designed to facilitate the oxidative addition step.[15]

-

Base Selection: The choice of base is also crucial. Strong bases like NaOtBu are common, but if your substrate is base-sensitive, especially at high temperatures, you might need to screen other bases like LHMDS or Cs₂CO₃.[14]

-

Temperature Optimization: While typical temperatures are 80-100°C, it's worth screening a range. Sometimes, a slightly lower temperature with a more active catalyst system can provide a cleaner reaction profile.[6]

-

Protecting Groups: If your amine has other nucleophilic sites (like a phenol), these might compete in the coupling at high temperatures. Consider protecting these groups.[13]

-

-

Microwave-Assisted Synthesis

Issue: My microwave-assisted aminopyridine synthesis is giving inconsistent results.

-

Question: I am using a published microwave protocol, but my yields are variable. Why might this be the case?

-

Answer: Inconsistent results in microwave synthesis often stem from issues with temperature monitoring and control, or from the formation of hotspots.

-

Causality: Microwave heating relies on the dielectric properties of the reactants and solvent.[7] Inefficient stirring or a non-uniform microwave field can lead to localized superheating (hotspots), causing decomposition and variable yields.

-

Troubleshooting Steps:

-

Stirring: Ensure efficient magnetic stirring throughout the reaction to promote uniform heat distribution.

-

Vessel and Volume: Use the recommended vessel size and ensure the reaction volume is appropriate for the vessel to allow for efficient and even heating.

-

Temperature Monitoring: If possible, use an internal fiber-optic probe for the most accurate temperature reading. If using an external IR sensor, ensure the sensor is clean and properly calibrated.[6]

-

Heating Rate: A very rapid heating rate can sometimes lead to overshooting the target temperature and causing decomposition. Try programming a slower ramp to the desired reaction temperature.

-

-

Experimental Protocols

Protocol 1: General Setup for a Cryogenic Lithiation Reaction

-

Glassware Preparation: All glassware must be oven- or flame-dried and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).

-

Inert Atmosphere: Assemble the reaction apparatus and purge with inert gas. Maintain a positive pressure of inert gas throughout the reaction using a bubbler or a balloon.[11]

-

Cooling: Prepare a dry ice/acetone bath in a Dewar flask. Place the reaction flask in the bath and allow it to cool to -78°C before adding any reagents.

-

Reagent Addition: Add the solvent and the pyridine substrate to the cooled reaction flask. Slowly add the organolithium reagent dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Monitoring: Monitor the reaction by TLC by quenching small aliquots with a suitable electrophile (e.g., D₂O or TMSCl).

-

Quenching: Once the lithiation is complete, slowly add the electrophile at -78°C.

-

Workup: Allow the reaction to slowly warm to room temperature before quenching with a saturated aqueous solution of NH₄Cl or water.

Data Summary

Table 1: Typical Temperature Ranges for Aminopyridine Syntheses

| Reaction Type | Typical Temperature Range (°C) | Key Considerations |

| Directed Lithiation | -100 to -70 | Stability of the organolithium intermediate is critical.[3] |

| Chichibabin Amination | 100 to 160 (classical) | High temperatures can lead to dimerization.[12] |

| 65 to 85 (modern) | Milder conditions can improve selectivity.[5] | |

| Buchwald-Hartwig Amination | 80 to 120 | Catalyst and ligand stability are key; high temperatures can cause side reactions.[6] |

| Ullmann Condensation | 120 to 200 | Often requires high temperatures and a copper catalyst. |

| Microwave-Assisted SNAr | 80 to 150 | Rapid, uniform heating can reduce side product formation.[7] |

References

-

Kinetic data of the thermal decomposition of 2-aminopyridine complexes. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

- Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705.

- Tan, J. Y., et al. (2022). Microwave-Assisted Synthesis of Bioactive Pyridine-Functionalized N-Alkyl-Substituted (Benz)Imidazolium Salts. ChemistrySelect, 7(40), e202202941.

-

Experiments Completed for Intentional Thermal Runaway on Lithium-Ion Batteries. (2022, November 10). Fire Safety Research Institute (FSRI), part of ULRI. Retrieved January 26, 2026, from [Link]

-

HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Chichibabin reaction. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved January 26, 2026, from [Link]

-

Experimental Study on Thermal Runaway Process of 18650 Lithium-Ion Battery under Different Discharge Currents. (2021, August 22). PubMed. Retrieved January 26, 2026, from [Link]

-

Chichibabin reaction. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

- Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years.

- Chambers, R. D., et al. (1980). Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions.

- Gribble, G. W. (2015).

- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(1), 60–62.

-

Amine loss in thermal degradation of 6-membered rings with varying heteroatoms at 175 °C. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Experimental Study on Thermal Runaway Process of 18650 Lithium-Ion Battery under Different Discharge Currents. (2021, August 22). PubMed. Retrieved January 26, 2026, from [Link]

- Taylor, A. M., et al. (2007). Thermal degradation analysis of amino acids in fingerprint residue by pyrolysis GC-MS to develop new latent fingerprint developing reagents. Journal of forensic sciences, 52(2), 347–353.

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

Lithiation Reaction. (n.d.). American Chemical Society. Retrieved January 26, 2026, from [Link]

- Kim, S., et al. (2021). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Journal of the American Chemical Society, 143(25), 9604–9612.

-

Chichibabin reaction. (n.d.). Grokipedia. Retrieved January 26, 2026, from [Link]

-

Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. (2022, September 27). YouTube. Retrieved January 26, 2026, from [Link]

-

Chichibabin reaction. (n.d.). Retrieved January 26, 2026, from [Link]

-

Experimental Study on Thermal Runaway Behavior of Lithium-Ion Battery and Analysis of Combustible Limit of Gas Production. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

An experimental study on thermal runaway and fire behavior of large-format LiNi0.8Co0.1Mn0.1O2 pouch power cell. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Microwave Heating and Chemistry. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved January 26, 2026, from [Link]

- Williams, T. P., & Milby, S. E. (1968). The thermal decomposition of some visual pigments. Vision research, 8(4), 359–367.

Sources

- 1. Chichibabin-Type Direct Alkylation of Pyridyl Alcohols with Alkyl Lithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. researchmgt.monash.edu [researchmgt.monash.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 12. reddit.com [reddit.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. acs.org [acs.org]

Validation & Comparative

A Senior Application Scientist's Guide to Validating Experimental Results with Computational Chemistry for Aminopyridines

For researchers, scientists, and drug development professionals, the robust characterization of aminopyridines is paramount. These versatile heterocyclic compounds are foundational in medicinal chemistry and materials science, making the accuracy of their structural and electronic properties a critical concern.[1] This guide provides an in-depth comparison of experimental and computational methodologies for the validation of aminopyridine properties, offering a framework for achieving synergistic and reliable results.

The Symbiotic Relationship Between Bench and Desktop

In modern chemical research, experimental data and computational models are not independent pillars but rather intertwined approaches that mutually validate and enrich one another. Experimental techniques provide real-world measurements of a molecule's behavior, while computational chemistry offers a microscopic view into the underlying quantum mechanical principles governing these properties. When experimental and computational results converge, it provides a high degree of confidence in the findings. Conversely, discrepancies can illuminate subtle structural features or environmental effects that might otherwise be overlooked. This guide will walk you through the process of leveraging this synergy for aminopyridine research.

Experimental Characterization of Aminopyridines: The Ground Truth

A variety of spectroscopic and analytical techniques are employed to elucidate the structure and properties of newly synthesized aminopyridine derivatives.[2] The primary methods include Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. For crystalline solids, X-ray crystallography provides the definitive molecular structure.

Experimental Workflow for Aminopyridine Characterization

Caption: A typical experimental workflow for the synthesis and characterization of aminopyridines.

Detailed Experimental Protocols

FT-IR Spectroscopy

-

Objective: To identify the functional groups and vibrational modes of the aminopyridine.

-

Protocol:

-

Prepare the sample by either creating a KBr pellet (for solids) or as a thin film on a salt plate (for liquids). For solution-state analysis, dissolve the compound in a suitable solvent (e.g., carbon tetrachloride, chloroform) that has minimal IR absorbance in the regions of interest.[3]

-

Acquire a background spectrum of the empty sample compartment or the pure solvent.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

-

Analyze the resulting spectrum to identify characteristic peaks, such as N-H stretching and bending vibrations of the amino group, and C=C and C-N stretching vibrations of the pyridine ring.[3][4]

-

NMR Spectroscopy (¹H and ¹³C)

-

Objective: To determine the chemical environment of the hydrogen and carbon atoms, providing insights into the molecule's connectivity and electronic structure.

-

Protocol:

-

Dissolve a small amount of the purified aminopyridine in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Analyze the chemical shifts, coupling constants, and integration values to assign the signals to specific atoms in the molecule.[2]

-

UV-Vis Spectroscopy

-

Objective: To investigate the electronic transitions within the molecule.

-

Protocol:

-

Prepare a dilute solution of the aminopyridine in a suitable solvent (e.g., methanol, ethanol, DMF).[5][6] The solvent should be transparent in the UV-Vis region being scanned.

-

Use a dual-beam spectrophotometer and fill both the reference and sample cuvettes with the pure solvent to obtain a baseline.

-

Replace the solvent in the sample cuvette with the aminopyridine solution.

-

Scan a range of wavelengths (typically 200-800 nm) and record the absorbance.

-

The wavelength of maximum absorbance (λ_max) corresponds to a specific electronic transition.[5][6]

-

Computational Chemistry: A Window into the Molecular World

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the properties of molecules.[1][7] By solving the Schrödinger equation for a given molecule, we can obtain its optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic properties with a high degree of accuracy.

Computational Workflow for Aminopyridine Property Prediction

Caption: A standard computational workflow for predicting the properties of aminopyridines using DFT.

Detailed Computational Protocol (DFT)

-

Objective: To calculate the structural, vibrational, and electronic properties of an aminopyridine for comparison with experimental data.

-

Protocol:

-

Structure Building: Construct the 3D structure of the aminopyridine molecule using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and effective method is the B3LYP functional with the 6-311++G(d,p) basis set.[6][7]

-

Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory. This will provide the theoretical vibrational frequencies (for comparison with FT-IR) and confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).[6][8]

-

NMR Chemical Shift Calculation: Use the Gauge-Independent Atomic Orbital (GIAO) method with the optimized geometry to calculate the ¹H and ¹³C NMR chemical shifts.[8] These are typically referenced against a standard compound like tetramethylsilane (TMS), which must also be calculated at the same level of theory.

-

UV-Vis Spectrum Simulation: Employ Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum.[6][8]

-

Solvent Effects: To improve the accuracy of the calculations, especially for NMR and UV-Vis spectra, it is often necessary to include the effects of the solvent using a continuum model like the Polarizable Continuum Model (PCM).[6][8]

-

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the charge distribution and donor-acceptor interactions within the molecule.[8][9][10]

-

Bridging the Gap: A Comparative Analysis

The true power of this dual approach lies in the direct comparison of the experimental and computational data. A strong correlation between the two builds a compelling case for the validity of the results.

Structural Parameters

For aminopyridines that have been successfully crystallized, a direct comparison of bond lengths and angles from X-ray crystallography with those from DFT geometry optimization is possible. It is important to note that experimental values are for the solid state, while standard DFT calculations are for the gas phase at 0 K.[6] Minor discrepancies are expected due to intermolecular interactions in the crystal lattice.

Table 1: Comparison of Experimental and Calculated Structural Parameters for a Hypothetical Aminopyridine

| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP/6-311++G(d,p)) |

| C2-N1 Bond Length (Å) | 1.345 | 1.350 |

| C-NH₂ Bond Length (Å) | 1.378 | 1.385 |

| C-N-C Bond Angle (°) | 117.5 | 117.2 |

Spectroscopic Data

A more common validation approach involves comparing spectroscopic data.

Vibrational Frequencies (FT-IR)

Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To account for this, a scaling factor is typically applied to the calculated frequencies.

Table 2: Comparison of Experimental and Scaled Calculated Vibrational Frequencies (cm⁻¹) for a Hypothetical Aminopyridine

| Vibrational Mode | Experimental (FT-IR) | Calculated (Scaled) |

| N-H Asymmetric Stretch | 3450 | 3455 |

| N-H Symmetric Stretch | 3360 | 3368 |

| C=C Ring Stretch | 1620 | 1625 |

| C-N Stretch | 1315 | 1320 |

NMR Chemical Shifts

A linear correlation between the experimental and calculated NMR chemical shifts is a strong indicator of a correct structural assignment.

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Hypothetical Aminopyridine

| Carbon Atom | Experimental (¹³C NMR) | Calculated (GIAO) |

| C2 | 158.2 | 159.0 |

| C3 | 108.5 | 109.1 |

| C4 | 149.7 | 150.5 |

UV-Vis Absorption Maxima

TD-DFT calculations can predict the λ_max values for electronic transitions. Including solvent effects in the calculations is crucial for obtaining good agreement with experimental data obtained in solution.

Table 4: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (nm) for a Hypothetical Aminopyridine in Methanol

| Transition | Experimental (λ_max) | Calculated (TD-DFT/PCM) |

| π → π | 255 | 258 |

| n → π | 310 | 315 |

Causality Behind Experimental and Computational Choices

-

Choice of DFT Functional and Basis Set: The B3LYP functional is a popular choice as it provides a good balance between accuracy and computational cost for many organic molecules.[6][8] The 6-311++G(d,p) basis set is a flexible basis set that includes diffuse functions (++) to describe anions and lone pairs, and polarization functions (d,p) to describe the shape of electron clouds more accurately.

-

Inclusion of Solvent Effects: For properties that are sensitive to the polarity of the environment, such as UV-Vis and NMR spectra, neglecting solvent effects can lead to significant errors.[8] The PCM is an efficient way to approximate the influence of a solvent.

-

Scaling of Vibrational Frequencies: The harmonic approximation used in DFT calculations does not account for the anharmonicity of molecular vibrations. Applying a uniform scaling factor is a common practice to improve the agreement with experimental data.

Conclusion: A Self-Validating System for Robust Research

By integrating experimental and computational approaches, researchers can create a self-validating system for the characterization of aminopyridines. Experimental data provides the benchmark for the accuracy of the computational model, while the computational model offers a detailed interpretation of the experimental observations. This synergistic approach not only enhances the confidence in the results but also provides a deeper understanding of the structure-property relationships of these important molecules, ultimately accelerating the drug development and materials design process.

References

-

Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. (2025). ResearchGate. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PubMed Central. [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PubMed Central. [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]

-

A reducing-difference IR-spectral study of 4-aminopyridine. (2004). ResearchGate. [Link]

-

Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. (2024). Taylor & Francis Online. [Link]

-

Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. (2021). TÜBİTAK Academic Journals. [Link]

-

Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. (n.d.). Indian Journal of Chemistry. [Link]

-

Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. (n.d.). PubMed Central. [Link]

-